molecular formula C22H21F3N2O4S2 B2485398 4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 1396765-36-8

4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2485398
CAS No.: 1396765-36-8
M. Wt: 498.54
InChI Key: ABQXXILNPHWMNN-UHFFFAOYSA-N
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Description

The target compound, 4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide, is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a trifluoromethyl group at position 4 and an ethanesulfonyl group at the benzamide’s para position. The N-alkylation includes an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent.

  • Friedel-Crafts acylation to attach sulfonylbenzoyl groups.
  • Nucleophilic substitution with isothiocyanates or α-halogenated ketones to introduce thiazole or triazole rings .
  • IR and NMR spectroscopy confirm key functional groups (e.g., C=O at ~1660–1680 cm⁻¹, absence of S-H bands in thione tautomers) .

Properties

IUPAC Name

4-ethylsulfonyl-N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S2/c1-2-33(29,30)16-10-8-14(9-11-16)20(28)27(13-15-5-4-12-31-15)21-26-19-17(22(23,24)25)6-3-7-18(19)32-21/h3,6-11,15H,2,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQXXILNPHWMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzoyl Derivatives

The ethanesulfonyl moiety is introduced via sulfonation of a benzoic acid precursor. While direct methods for 4-(ethanesulfonyl)benzoic acid are scarce in literature, analogous protocols suggest:

  • Friedel-Crafts sulfonation : Treatment of benzoic acid with ethanesulfonyl chloride in the presence of AlCl₃, though regioselectivity for the para position must be controlled.
  • Oxidation of thioethers : Reaction of 4-(ethylthio)benzoic acid with hydrogen peroxide or Oxone® to yield the sulfonyl derivative, followed by purification via recrystallization.

Conversion to Acid Chloride

4-(Ethanesulfonyl)benzoic acid is activated using phosphorus oxychloride (POCl₃) in a mixed solvent system of tetrahydrofuran (THF) and ethyl acetate (1:1–3 v/v) at 0–5°C. This method, adapted from benzamide syntheses, achieves >85% yield with high purity (>98.5%). The reaction mechanism involves nucleophilic attack of POCl₃ on the carboxylic acid, forming the reactive acyl chloride intermediate (Fig. 1):

$$
\text{4-(Ethanesulfonyl)benzoic acid} + \text{POCl}3 \rightarrow \text{4-(Ethanesulfonyl)benzoyl chloride} + \text{H}3\text{PO}_4
$$

Preparation of 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine

Cyclocondensation of Substituted Anilines

The benzothiazole core is constructed via cyclization of 4-trifluoromethyl-2-aminothiophenol, synthesized from 4-trifluoromethylaniline and thiourea in the presence of iodine and DMSO. This method, adapted from 2-trifluoromethyl benzothiazole syntheses, proceeds via electrophilic thiolation and intramolecular cyclization (Fig. 2):

$$
\text{4-Trifluoromethylaniline} + \text{Thiourea} \xrightarrow{\text{I}_2, \text{DMSO}} \text{4-(Trifluoromethyl)-1,3-benzothiazol-2-amine}
$$

Alternative Routes Using CF₃CN

A more efficient approach involves condensation of 2-amino-4-trifluoromethylphenol with trifluoroacetonitrile (CF₃CN) under basic conditions. The reaction proceeds via nucleophilic addition of the amine to CF₃CN, forming an imidamide intermediate that cyclizes to the benzothiazole. This method achieves yields of 75–90% with reduced byproduct formation.

Alkylation to Form N-[(Oxolan-2-yl)methyl]-4-(trifluoromethyl)-1,3-benzothiazol-2-amine

Nucleophilic Substitution

The secondary amine is generated by alkylating 4-(trifluoromethyl)-1,3-benzothiazol-2-amine with (tetrahydrofuran-2-yl)methyl bromide. Reaction conditions include:

  • Solvent : Dimethylformamide (DMF) or acetonitrile
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
  • Temperature : 60–80°C for 6–12 hours

This method, analogous to tetrahydrofurfurylamine syntheses, achieves 70–85% yield after column chromatography.

Reductive Amination

An alternative employs reductive amination using tetrahydrofurfuryl aldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. While milder, this route requires careful pH control (pH 5–6) to avoid over-reduction.

Amide Bond Formation to Yield Target Compound

Carbodiimide-Mediated Coupling

The final step couples 4-(ethanesulfonyl)benzoyl chloride with N-[(oxolan-2-yl)methyl]-4-(trifluoromethyl)-1,3-benzothiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method, optimized for sterically hindered amines, affords 65–78% yield.

N,N’-Carbonyldiimidazole (CDI) Activation

CDI activates the carboxylic acid in situ, forming an acylimidazole intermediate that reacts selectively with the secondary amine (Fig. 3). This approach, detailed in a patent for benzamide synthesis, minimizes side reactions and improves scalability:

$$
\text{4-(Ethanesulfonyl)benzoic acid} + \text{CDI} \rightarrow \text{Acylimidazole} \xrightarrow{\text{Amine}} \text{Target compound}
$$

Alternative Synthetic Routes and Methodological Considerations

Sequential Alkylation-Amidation

An alternative strategy first couples 4-(trifluoromethyl)-1,3-benzothiazol-2-amine with 4-(ethanesulfonyl)benzoyl chloride, followed by alkylation. However, this route risks over-alkylation and requires protecting group strategies.

Solvent and Temperature Optimization

  • Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but complicate purification.
  • Low-temperature regimes : Maintaining 0–5°C during acyl chloride formation prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethanesulfonyl group.

    Reduction: Reduction reactions can occur at the benzothiazole ring or the ethanesulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanesulfonyl group can yield sulfonic acids, while reduction of the benzothiazole ring can lead to dihydrobenzothiazoles.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its functional groups can be utilized in the design of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways involving sulfur and fluorine-containing groups.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the ethanesulfonyl group can participate in covalent bonding with target proteins .

Comparison with Similar Compounds

Core Benzamide Derivatives with Sulfonamide Substituents

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, 4-nitrophenyl-thiazol Nitrophenyl-thiazol vs. trifluoromethyl-benzothiazole
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepane sulfonyl, phenoxyphenyl-thiazol Larger azepane ring vs. ethanesulfonyl
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, chloro-fluorophenyl Imidazole substitution vs. benzothiazole core
Flumbatinib (WHO List 87) Trifluoromethyl, pyridinylpyrimidinylamino Kinase-targeting substituents vs. oxolanylmethyl

Key Observations :

  • Benzothiazole vs. Thiazole : The benzothiazole core (vs. thiazole) increases aromatic surface area, favoring π-π stacking in protein binding .
  • Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, similar to flumbatinib’s trifluoromethyl substitution .

N-Alkylation Patterns: Oxolanylmethyl vs. Other Substituents

Compound Name N-Alkylation Group Impact on Bioactivity Reference
6-Chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide Oxolanylmethyl Improved solubility vs. linear alkyl chains
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide 5-Methylisoxazole sulfamoyl Increased antifungal activity
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Thioxo-oxadiazole Enhanced hydrogen-bonding capacity

Key Observations :

  • Oxolanylmethyl Group : The tetrahydrofuran-derived substituent may improve solubility and conformational rigidity compared to simpler alkyl chains (e.g., ethyl or methyl) .
  • Heterocyclic Sulfamoyl Groups : Substituents like 5-methylisoxazole sulfamoyl or thioxo-oxadiazole introduce additional hydrogen-bonding motifs, critical for target engagement.

Biological Activity

The compound 4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound includes a benzamide core modified with an ethanesulfonyl group and a trifluoromethyl-substituted benzothiazole moiety. This unique combination is hypothesized to contribute to its biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. The benzothiazole component is known for its ability to interact with various enzymes and receptors, potentially modulating their activity.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds structurally related to the target compound showed varying degrees of cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (μM)
MCF-7 (Breast)15.1
PC-3 (Prostate)28.7
A549 (Lung)21.5
U87 MG (Glioblastoma)25.9

These results suggest that the compound may possess selective cytotoxicity towards certain cancer types, making it a candidate for further development in cancer therapy .

Inhibition of Enzyme Activity

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and metabolism. For example, it was found to inhibit GSK-3β activity by over 57% at a concentration of 1 μM, indicating potential as an anticancer agent through modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

A notable case study involved the synthesis and biological evaluation of several benzothiazole derivatives, including the target compound. In vitro assays demonstrated significant antiproliferative effects against various human cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .

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